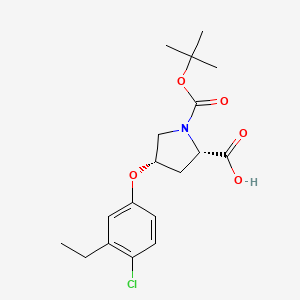![molecular formula C15H21NO4 B3091579 Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217822-46-2](/img/structure/B3091579.png)
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate
概要
説明
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenoxy group, and a methoxyethyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Addition of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction, using a methoxyethyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound might be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
Methyl (2S,4S)-4-[4-(2-hydroxyethyl)phenoxy]-2-pyrrolidinecarboxylate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Methyl (2S,4S)-4-[4-(2-ethoxyethyl)phenoxy]-2-pyrrolidinecarboxylate: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group, in particular, may impart distinct properties compared to similar compounds.
特性
IUPAC Name |
methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-18-8-7-11-3-5-12(6-4-11)20-13-9-14(16-10-13)15(17)19-2/h3-6,13-14,16H,7-10H2,1-2H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDWFTGCLLZJNM-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091546.png)




![Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate](/img/structure/B3091581.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091589.png)


